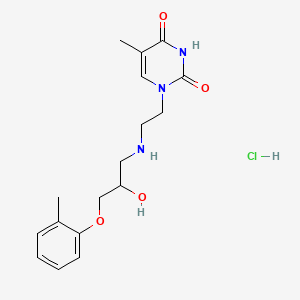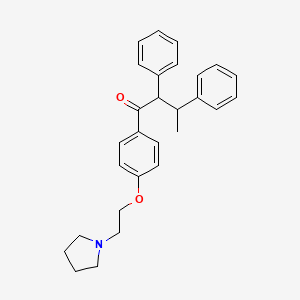
2,3-Diphenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanone is a natural product found in Streptomyces gramineus and Streptomyces with data available.
Applications De Recherche Scientifique
Reactions and Synthesis
Reactions with Dienophiles
Studies have explored the reactions of derivatives of 2,3-diphenyl-1-butanone, such as 1,1-diphenyl-3-carbomethoxy-2-aza-1,3-butadiene, with various dienophiles. These compounds participate in Diels-Alder reactions, forming heterocycloadducts with electron-poor dienophiles. This demonstrates the compound's potential in organic synthesis and in creating diverse chemical structures (Balsamini et al., 1994).
Catalytic Aldol-Transfer Reactions
1,1-Diphenyl-1-hydroxy-3-butanone, a compound structurally related to 2,3-diphenyl-1-butanone, serves as a precursor for Al-enolate of acetone. This compound is useful in catalytic aldol-transfer reactions, highlighting the versatility of such compounds in organic synthesis (Xi & Nevalainen, 2006).
Synthesis of Labeled Compounds
Derivatives of 2,3-diphenyl-1-butanone have been used in the synthesis of carbon-14 labeled compounds, indicating their utility in creating isotopically labeled molecules for scientific research, such as in pharmacology or chemical tracing studies (Dischino et al., 2003).
Chemical Properties and Transformations
Observation of Fluorescence Properties
Donor-acceptor-substituted diphenylbutadienes display unique fluorescence properties in solid state, different from their solution state fluorescence. This insight into the photophysical properties of such compounds can be beneficial for applications in material science and photophysics (Davis et al., 2004).
Oxidation of Lignin Models
Diphenylbutanone derivatives are useful in the aerobic oxidation of lignin models, an important process in understanding lignin degradation which is vital for biomass conversion technologies (Hanson et al., 2010).
Pyrazolo[3,4-b]pyridine Formation
Compounds derived from 2,3-diphenyl-1-butanone have been used to synthesize pyrazolo[3,4-b]pyridines, which are important in pharmaceutical research (Quiroga et al., 1999).
Propriétés
Numéro CAS |
55620-98-9 |
|---|---|
Nom du produit |
2,3-Diphenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanone |
Formule moléculaire |
C28H31NO2 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
2,3-diphenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-one |
InChI |
InChI=1S/C28H31NO2/c1-22(23-10-4-2-5-11-23)27(24-12-6-3-7-13-24)28(30)25-14-16-26(17-15-25)31-21-20-29-18-8-9-19-29/h2-7,10-17,22,27H,8-9,18-21H2,1H3 |
Clé InChI |
LOOGANXPLOAKII-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES canonique |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
Synonymes |
3-methyl-4'-(beta-pyrrolidinoethoxy)-2,3-diphenylpropiophenone E 492 E-492 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(3alpha,7alpha,12alpha-Trihydroxy-24-oxo-5beta-cholan-24-ylamino)propyldimethylaminio]-1-propanesulfonic acid](/img/structure/B1211553.png)
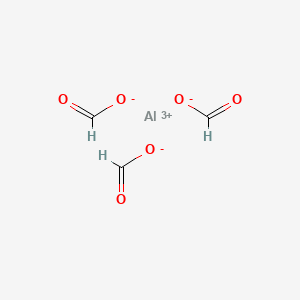
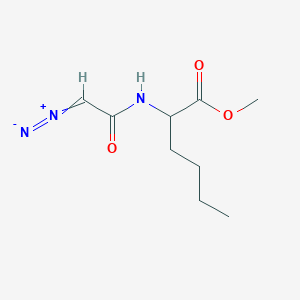
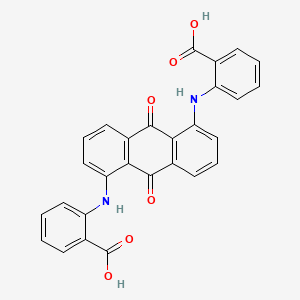
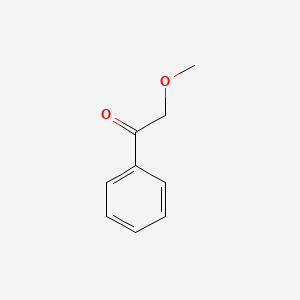
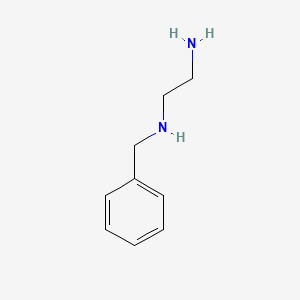
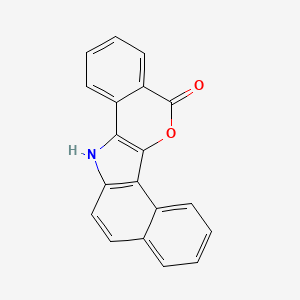
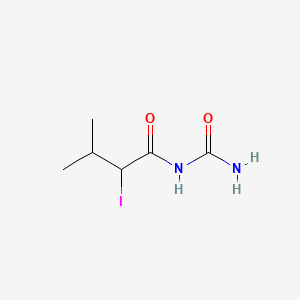
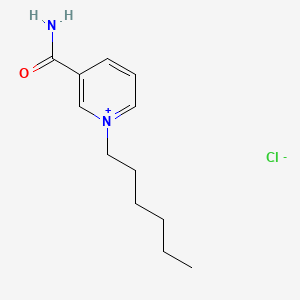
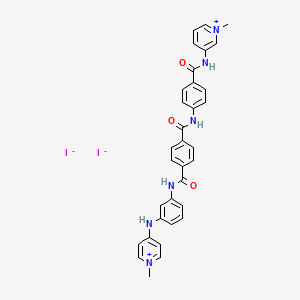
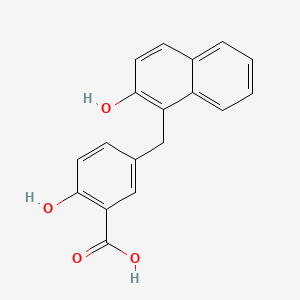
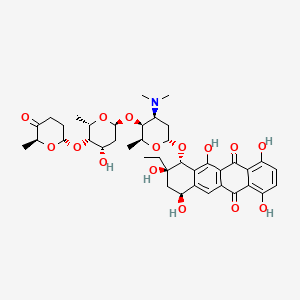
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[2-(2-aminobutanoylamino)-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2R,3R)-3-methyl-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanediamide](/img/structure/B1211574.png)
